Fragment-Based Rational Design: NDM-1 Inhibitor-3 vs. Undefined Screening Hits
NDM-1 inhibitor-3 (Indenone 89) was rationally designed by combining two distinct NDM-1 binding fragments that were identified and validated through a comprehensive FBDD cascade involving HTVS and STD-NMR [1]. In contrast, the comparator pool consists of undefined fragments or single hits from primary screens lacking this structural validation. The specific fragments integrated into NDM-1 inhibitor-3 were confirmed to bind the NDM-1 active site by STD-NMR, providing a defined binding mode [1].
| Evidence Dimension | Rational Design and Binding Mode Characterization |
|---|---|
| Target Compound Data | Synthesized from two validated NDM-1 binding fragments; binding confirmed by STD-NMR [1]. |
| Comparator Or Baseline | Undefined or single-fragment hits from primary virtual or biochemical screens. |
| Quantified Difference | Not applicable (qualitative differentiation in structural provenance). |
| Conditions | Fragment-based drug discovery cascade: HTVS (>700,000 compounds), fragment library construction, and STD-NMR screening [1]. |
Why This Matters
For structure-activity relationship (SAR) studies, a molecule with a known, dual-fragment origin and a validated binding pose offers a clearer path for rational optimization compared to a hit with an undefined binding mechanism.
- [1] Caburet, J., Boucherle, B., Bourdillon, S., et al. (2022). A fragment-based drug discovery strategy applied to the identification of NDM-1 β-lactamase inhibitors. European Journal of Medicinal Chemistry, 240, 114599. View Source
